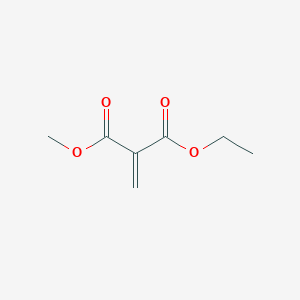

Ethyl methyl methylidenepropanedioate

Description

Ethyl methyl methylidenepropanedioate is a substituted propanedioate ester characterized by an ethyl ester, a methyl ester, and a methylidene group (a =CH₂ substituent) on the central carbon of the propanedioate backbone. Propanedioate esters are widely used as intermediates in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and functionalized polymers. The presence of both ethyl and methyl esters in Ethyl methyl methylidenepropanedioate suggests a balance between steric effects and hydrolytic stability, influenced by the alkyl substituents .

Properties

CAS No. |

65132-79-8 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

1-O-ethyl 3-O-methyl 2-methylidenepropanedioate |

InChI |

InChI=1S/C7H10O4/c1-4-11-7(9)5(2)6(8)10-3/h2,4H2,1,3H3 |

InChI Key |

ROEJTVNKSSSJHI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl methyl methylidenepropanedioate can be synthesized through the reaction of acids with alcohols. One common method involves the reaction of acetic acid with ethanol to produce ethyl acetate, which can then be further modified to obtain ethyl methyl methylidenepropanedioate . The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of ethyl methyl methylidenepropanedioate often involves large-scale esterification processes. These processes utilize continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. Catalysts like sulfuric acid or other strong acids are commonly used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl methyl methylidenepropanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Alkylation: Alkyl halides and strong bases like sodium ethoxide.

Major Products:

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Primary alcohols.

Alkylation: Substituted esters with new carbon-carbon bonds

Scientific Research Applications

Ethyl methyl methylidenepropanedioate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of ethyl methyl methylidenepropanedioate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, altering their activity and leading to specific biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Diethyl 2-(Benzyl(methyl)amino)propanedioate

- Structure: Features a benzyl(methyl)amino group at the C2 position of the propanedioate backbone, with ethyl ester groups.

- Synthesis : Prepared via nucleophilic substitution of diethyl bromomalonate with methylbenzylamine .

- Key Properties: Polar amino group increases solubility in polar solvents. Molecular formula: C₁₀H₁₆ClN₃O₂·0.2H₂O (MW ≈ 263.7 g/mol) .

Ethyl 2-(2-(2,3-Difluoro-4-(2-morpholinoethoxy)benzylidene)-1-methylhydrazinyl)-2-methylpropanoate

- Structure : Contains a hydrazinyl group, a benzylidene moiety, and fluorine atoms.

- Synthesis : Derived from ethyl 2-bromo-2-methylpropionate and aldehyde reagents via multi-step reactions .

- Key Properties: Fluorine atoms enhance electronegativity and metabolic stability. Morpholinoethoxy group improves solubility in aqueous media. Molecular weight: 413 g/mol (LCMS m/z 414 [M+H]⁺) .

Chlorophyll/Bacteriochlorophyll Analogs

- Structure : Propanedioate-like macrocycles with variable alkyl groups (R₁ = ethyl, propyl; R₂ = methyl, ethyl) .

- Key Properties :

Comparative Data Table

Reactivity and Stability Trends

- Hydrolysis Rates : Ethyl esters (e.g., in Ethyl methyl methylidenepropanedioate) hydrolyze slower than methyl esters due to steric and electronic effects .

- Electrophilicity : The methylidene group (=CH₂) in Ethyl methyl methylidenepropanedioate likely enhances electrophilicity at the central carbon, facilitating nucleophilic attacks in synthesis .

- Steric Effects : Bulky substituents (e.g., benzyl in ) reduce reactivity but improve selectivity in multi-step reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.